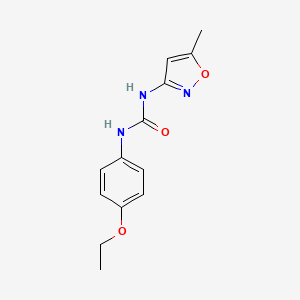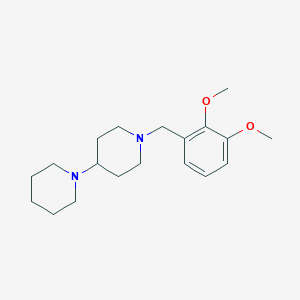![molecular formula C16H12Cl2N2O2 B5690493 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)
3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone, also known as DCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCQ belongs to the class of quinazolinone derivatives and has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
The exact mechanism of action of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as topoisomerase II and tyrosine kinases, which are involved in cell proliferation and survival. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to induce DNA damage and to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, to induce apoptosis in cancer cells, and to reduce the production of inflammatory cytokines. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to reduce the replication of viruses such as HIV and hepatitis C virus. In addition, 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One of the advantages of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to have low toxicity, which makes it a safe compound for use in lab experiments. However, one of the limitations of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone. One area of research is the development of new 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific molecular targets of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone in vivo and to explore its potential therapeutic applications in the treatment of cancer, inflammation, and viral infections.
Conclusion:
In conclusion, 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the growth and proliferation of cancer cells, to induce apoptosis in cancer cells, and to reduce the production of inflammatory cytokines. Despite its limitations, 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is a promising compound for the development of new therapeutic agents, and further research is needed to fully explore its potential.
合成方法
The synthesis of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 3,4-dichlorophenoxyethanol. This intermediate is then reacted with 2-aminobenzamide to form 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone. The overall synthesis of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is shown below:
科学研究应用
3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to exhibit anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of inflammatory cytokines and to reduce the replication of viruses such as HIV and hepatitis C virus.
属性
IUPAC Name |
3-[2-(3,4-dichlorophenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-6-5-11(9-14(13)18)22-8-7-20-10-19-15-4-2-1-3-12(15)16(20)21/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQAHSDJVZEVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7021929 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5690410.png)
![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)
![N~1~,N~1~-dimethyl-N~3~-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5690424.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)

![N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)

![methyl N-({3-oxo-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]dec-8-yl}carbonyl)glycinate](/img/structure/B5690476.png)
![8-methoxy-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)chromane-3-carboxamide](/img/structure/B5690483.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)

